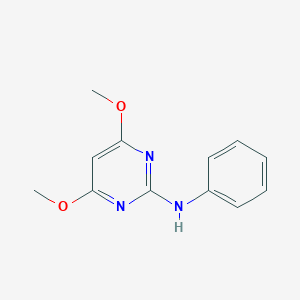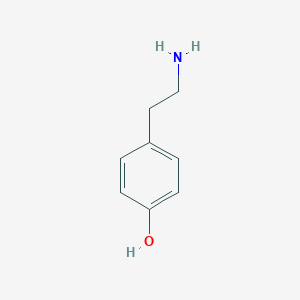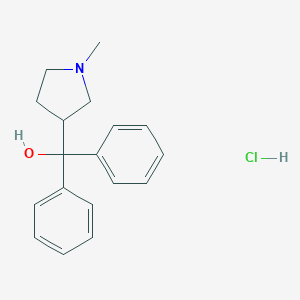
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde, also known as DMPO, is a stable nitroxide radical that has been widely used as a spin trapping agent in various fields of scientific research. The unique chemical structure of DMPO provides excellent trapping efficiency and selectivity towards reactive oxygen and nitrogen species, making it a valuable tool for investigating the mechanisms of oxidative stress and free radical-mediated damage in biological systems.
作用機序
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde works by trapping free radicals and other reactive species, forming stable adducts that can be detected and analyzed using various spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy. This compound has a high trapping efficiency towards superoxide, hydroxyl, and nitrogen dioxide radicals, as well as other reactive species such as peroxynitrite and hypochlorous acid.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect against oxidative stress and free radical-mediated damage in various biological systems. This compound can scavenge reactive species and prevent the formation of harmful oxidation products such as lipid peroxides and protein carbonyls. This compound has also been shown to modulate the activity of various enzymes and signaling pathways involved in redox regulation and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde as a spin trapping agent is its high trapping efficiency and selectivity towards reactive species. This compound is also stable and easy to handle, making it a convenient tool for investigating oxidative stress and free radical-mediated damage in biological systems. However, this compound has some limitations, including its potential to react with other molecules in biological systems and its inability to trap certain reactive species such as singlet oxygen and carbon-centered radicals.
将来の方向性
There are many potential future directions for research involving 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde. One area of interest is the development of new spin trapping agents with improved trapping efficiency and selectivity towards specific reactive species. Another area of interest is the application of this compound in vivo to investigate the role of oxidative stress and free radicals in various disease states. Additionally, the use of this compound in combination with other techniques such as mass spectrometry and proteomics could provide new insights into the mechanisms of redox regulation and signaling in biological systems.
合成法
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde can be synthesized through a multistep reaction starting from 2,4-dimethylphenol and benzaldehyde. The synthesis involves the formation of an intermediate Schiff base, which is then cyclized to form the oxazine ring. The final step involves the oxidation of the nitrogen atom to yield the nitroxide radical. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been extensively used in various fields of scientific research, including biochemistry, pharmacology, and environmental science. In biochemistry, this compound is used as a spin trapping agent to investigate the mechanisms of oxidative stress and free radical-mediated damage in biological systems. This compound has also been used as a probe to study the redox status of proteins and enzymes. In pharmacology, this compound has been used to evaluate the antioxidant activity of natural products and synthetic compounds. In environmental science, this compound has been used to study the formation and fate of free radicals in air pollution and water treatment systems.
特性
CAS番号 |
104409-69-0 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-(dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13-14-12(11(8-16)9-17-13)10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChIキー |
FMTPGZCYVUOJQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=CC=C2 |
正規SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=CC=C2 |
同義語 |
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



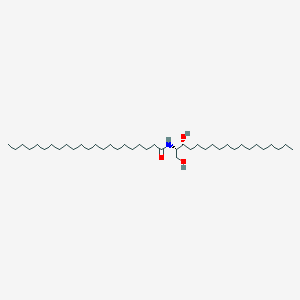
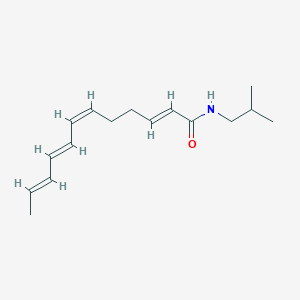
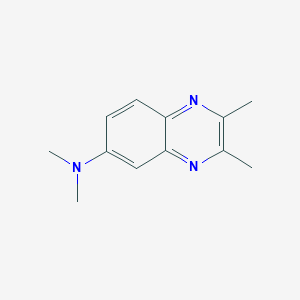
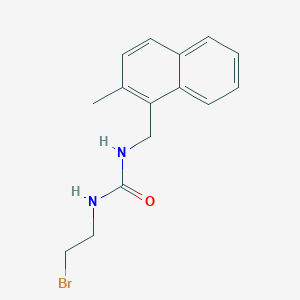

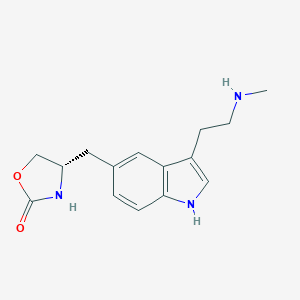
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

